4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydronaphthalene core, a phenyl group, and multiple hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the one-pot synthesis method, which can streamline the process by combining multiple reaction steps into a single procedure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The specific pathways involved can vary depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant and anti-inflammatory properties.
4-Hydroxy-3-methoxycinnamic acid: A hydroxycinnamic acid derivative with similar biological activities.
Uniqueness
4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
6271-69-8 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H18O4/c19-10-14-16(18(21)22)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17(14)20/h1-9,14-17,19-20H,10H2,(H,21,22) |
InChI Key |
RAESRZQFJCRAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C(C3=CC=CC=C23)O)CO)C(=O)O |
Origin of Product |
United States |
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